molecular formula C7H4INS B1319155 5-Iodobenzo[d]thiazole CAS No. 89641-05-4

5-Iodobenzo[d]thiazole

Cat. No.: B1319155
CAS No.: 89641-05-4
M. Wt: 261.08 g/mol
InChI Key: GLKZKYSZPVHLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Compounds with various functional groups replacing the iodine atom.

    Coupling Products: Biaryl or alkyne derivatives.

    Oxidation and Reduction Products: Modified thiazole derivatives with altered oxidation states.

Scientific Research Applications

5-Iodobenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and imaging agents for biological studies.

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of 5-Iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions. In materials science, the electronic properties of the thiazole ring contribute to the compound’s performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromobenzo[d]thiazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Iodobenzo[d]thiazole: Iodine atom positioned differently, affecting its chemical behavior and applications.

Uniqueness

5-Iodobenzo[d]thiazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.

Properties

IUPAC Name

5-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZKYSZPVHLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597315
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-05-4
Record name 5-Iodobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89641-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.